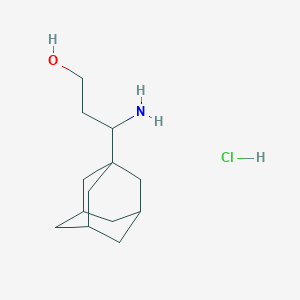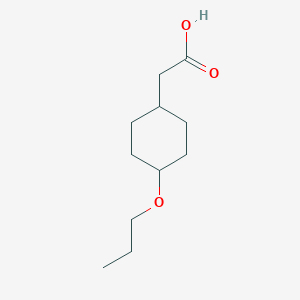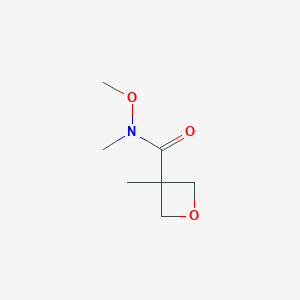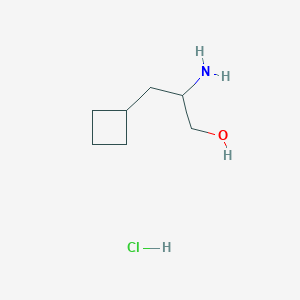
4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide hydrochloride” is a sulfonamide compound with the CAS Number: 1803590-92-2 . It has a molecular weight of 292.79 and is commonly used as a protease inhibitor.
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O3S.ClH/c12-17(14,15)11-3-1-10(2-4-11)16-8-9-5-6-13-7-9;/h1-4,9,13H,5-8H2,(H2,12,14,15);1H . This indicates that the compound contains a benzene ring with a methoxy group and a pyrrolidin-3-yl group attached. It also contains a sulfonamide group and a hydrochloride salt.Physical And Chemical Properties Analysis
The compound has a molecular weight of 292.79 . The InChI key is VWVDROSJVCIARE-UHFFFAOYSA-N . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Metabolic Stability and Biotransformation
- Study on Phase I Metabolism: The compound shows metabolic stability and distinct biotransformation pathways in liver microsomes from mouse, rat, and human, with major metabolites identified. It has affinity for serotonin and dopamine receptors, indicating potential implications in neuroscience research (Kubowicz-Kwaoeny et al., 2019).
Fluorescence Properties and Anticancer Activity
- Co(II) Complexes with Anticancer Potential: The compound's derivatives have shown fluorescence properties and potential anticancer activity, particularly against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
Enhancement of Cobalt Oxide Nano Particles
- Electrochemical Behavior and Nano-Particle Enhancement: This compound was used to enhance the properties of nano cobalt oxide, which could have implications in materials science and nanotechnology (Mohammed, 2017).
Interaction with Hemoglobin
- Binding with Hemoglobin: Studies reveal insights into the interaction of hemoglobin with derivatives of this compound, which is significant in understanding its therapeutic and toxicological processes (Naeeminejad et al., 2017).
Synthesis and Characterization
- Green Synthesis and Anti-Inflammatory Activity: The compound's derivatives were synthesized using an ultrasound-promoted method, showing promising anti-inflammatory activity. This could have implications in developing new pharmaceuticals (Nikalje et al., 2011).
- Synthesis and XRD Analysis: Another study focused on the synthesis and characterization of derivatives, providing insights into their molecular structure and potential applications (Shahid et al., 2018).
Miscellaneous Applications
- Aldol Reactions and Recyclability: The fluorous derivative of this compound has been used as a promoter in aldol reactions, displaying high enantioselectivity and recyclability, indicating potential uses in organic chemistry (Zu et al., 2008).
- Mild Steel Corrosion Inhibition: It has also been evaluated as an inhibitor for mild steel corrosion, suggesting uses in industrial applications (Sappani & Karthikeyan, 2014).
Mechanism of Action
properties
IUPAC Name |
4-(pyrrolidin-3-ylmethoxy)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S.ClH/c12-17(14,15)11-3-1-10(2-4-11)16-8-9-5-6-13-7-9;/h1-4,9,13H,5-8H2,(H2,12,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVDROSJVCIARE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=C(C=C2)S(=O)(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

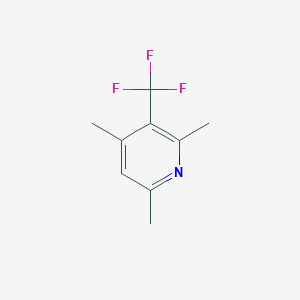
![2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B1382446.png)


![2-[Benzyl(carboxymethyl)amino]acetic acid hydrochloride](/img/structure/B1382449.png)
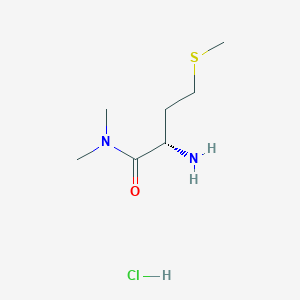
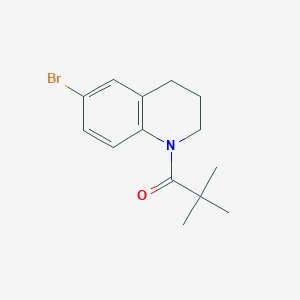


![2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid](/img/structure/B1382458.png)
